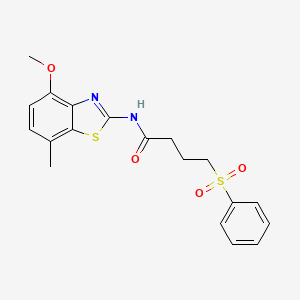

4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide

CAS No.: 941878-22-4

Cat. No.: VC5547092

Molecular Formula: C19H20N2O4S2

Molecular Weight: 404.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941878-22-4 |

|---|---|

| Molecular Formula | C19H20N2O4S2 |

| Molecular Weight | 404.5 |

| IUPAC Name | 4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |

| Standard InChI | InChI=1S/C19H20N2O4S2/c1-13-10-11-15(25-2)17-18(13)26-19(21-17)20-16(22)9-6-12-27(23,24)14-7-4-3-5-8-14/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,21,22) |

| Standard InChI Key | XLZRLXKXJWUYQI-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Benzenesulfonyl Group: Attached to the butanamide chain, this electron-withdrawing group enhances chemical stability and influences intermolecular interactions.

-

4-Methoxy-7-Methyl-1,3-Benzothiazole: The benzothiazole core is substituted with a methoxy group at position 4 and a methyl group at position 7, modifications known to modulate electronic properties and bioavailability in related compounds.

-

Butanamide Backbone: A four-carbon chain links the benzenesulfonyl and benzothiazole groups, providing conformational flexibility critical for target binding.

Table 1: Molecular Comparison of Selected Benzothiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-(Benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide | 404.5 | Methoxy, methyl, benzenesulfonyl | |

| 3-(Benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide | 376.45 | Methoxy, propanamide | |

| 3-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | 360.45 | Methyl, propanamide |

Physicochemical Properties

While experimental data for this compound are sparse, its lipophilicity and solubility can be inferred from structural analogs. The methoxy group increases hydrophilicity compared to purely alkyl-substituted benzothiazoles, while the benzenesulfonyl moiety contributes to moderate solubility in polar aprotic solvents.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide likely follows multi-step protocols common to benzothiazole derivatives:

-

Benzothiazole Ring Formation: Condensation of 2-amino-4-methoxy-7-methylthiophenol with a carboxylic acid derivative under acidic conditions.

-

Sulfonylation: Introduction of the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base.

-

Amide Coupling: Reaction of the sulfonylated intermediate with butanoyl chloride to form the final product.

Key Reaction Conditions:

-

Temperature: 0–5°C during sulfonylation to prevent side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for optimal reagent solubility.

-

Catalysts: Triethylamine to neutralize HCl byproducts.

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate pro-apoptotic effects in cancer cell lines, likely through reactive oxygen species (ROS) generation and mitochondrial membrane depolarization. The benzenesulfonyl group in this compound could potentiate these effects by facilitating cellular uptake.

Table 2: Biological Activities of Structural Analogs

| Compound | Biological Activity | Proposed Mechanism |

|---|---|---|

| 3-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | Anticancer (IC = 12 μM) | ROS induction, caspase activation |

| 4-Methoxybenzothiazole | Antimicrobial (MIC = 8 μg/mL) | DHPS inhibition |

Pharmacological Applications and Research Gaps

Drug Development Prospects

The compound’s structural features align with pharmacophores targeting:

-

Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, inhibited by sulfonamide-containing compounds.

-

Tyrosine Kinase Receptors: Benzothiazole derivatives interfere with signal transduction pathways in cancers.

Challenges and Future Directions

Current limitations include:

-

Lack of In Vivo Data: No studies on pharmacokinetics or toxicity profiles.

-

Synthetic Scalability: Multi-step synthesis may hinder large-scale production.

-

Target Specificity: Molecular docking studies are needed to validate binding hypotheses.

Comparative Analysis with Related Compounds

Electronic Effects of Substituents:

-

Methoxy Group: Electron-donating nature increases resonance stabilization of the benzothiazole ring, enhancing metabolic stability.

-

Methyl Group: Hydrophobic interactions improve membrane permeability but may reduce aqueous solubility.

Table 3: Impact of Substituents on Bioactivity

| Substituent Position | Functional Group | Effect on Activity |

|---|---|---|

| 4 | Methoxy | ↑ Metabolic stability |

| 7 | Methyl | ↑ Lipophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume